4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-
Description
The compound 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- (CAS: 928003-95-6) is a thiazole derivative characterized by a central thiazole ring substituted with an acetic acid group at position 2. Key structural features include:
- A 1-methyl-2-oxoethyl side chain at position 2 of the thiazole ring.
- A 4-fluorophenylamino group attached to the oxoethyl moiety.
This compound is part of a broader class of thiazole-based molecules, which are frequently explored in medicinal chemistry due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis likely involves multi-step reactions, such as cyclization of α-halogenated carbonyl precursors with thioamides or condensation of substituted amines with thiazole intermediates, as seen in related compounds .
Properties
CAS No. |
928003-95-6 |
|---|---|
Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-[2-[1-(4-fluoroanilino)-1-oxopropan-2-yl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H13FN2O3S/c1-8(14-17-11(7-21-14)6-12(18)19)13(20)16-10-4-2-9(15)3-5-10/h2-5,7-8H,6H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
AJRAYJBZJPIMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)CC(=O)O)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- typically involves the reaction of 2-amino-4-thiazoleacetic acid with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related thiazole derivatives:
Key Observations :
- The methyl-oxoethyl side chain may influence steric interactions in enzyme binding, differentiating it from simpler acetic acid derivatives like .
- Ester vs.
Physicochemical Properties
Notes:
- The target compound’s carboxylic acid group enhances water solubility compared to its ester analogues.
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